molecular formula C26H25N3O6 B12035823 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate CAS No. 769148-03-0

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate

Cat. No.: B12035823
CAS No.: 769148-03-0
M. Wt: 475.5 g/mol
InChI Key: NJXIKKJXTUBSHK-WPWMEQJKSA-N
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Description

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilino group, an oxoacetyl group, a hydrazono group, and a propoxybenzoate moiety. Its molecular formula is C34H38N4O7, and it has a molecular weight of 614.705 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Further research is needed to elucidate its specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((E)-{[anilino(oxo)acetyl]hydrazono}methyl)-2-methoxyphenyl 4-propoxybenzoate lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Its methoxy and propoxybenzoate moieties, in particular, may influence its reactivity and interactions with biological targets .

Properties

CAS No.

769148-03-0

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[4-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-propoxybenzoate

InChI

InChI=1S/C26H25N3O6/c1-3-15-34-21-12-10-19(11-13-21)26(32)35-22-14-9-18(16-23(22)33-2)17-27-29-25(31)24(30)28-20-7-5-4-6-8-20/h4-14,16-17H,3,15H2,1-2H3,(H,28,30)(H,29,31)/b27-17+

InChI Key

NJXIKKJXTUBSHK-WPWMEQJKSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3)OC

Origin of Product

United States

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